Prisotinol

概要

説明

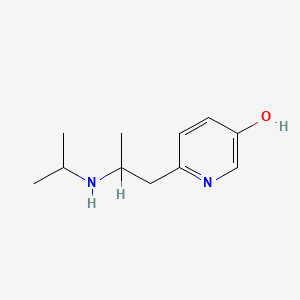

プリソチノール: 化学式C11H18N2Oを持つプリソチノールは、ピリジノール類に属する化合物です。 その分子量は約194.27 g/molです 。 残念ながら、その起源や自然界での存在に関する情報は限られています。

2. 製法

合成経路:

プリソチノールの合成には、以下の手順が含まれます。

ピリジンのアルキル化: 出発物質はピリジンで、イソプロピルアミン誘導体でアルキル化されます。 この反応により、イソプロピルアミノ基がピリジン環に導入されます。

還元: 生成された中間体は、次に還元されてプリソチノールが生成されます。

工業生産:

具体的な工業生産方法は広く文書化されていませんが、合成は通常、上記の手順に従います。

準備方法

Synthetic Routes:

The synthetic preparation of PRISOTINOL involves the following steps:

Alkylation of Pyridine: The starting material is pyridine, which undergoes alkylation with an isopropylamine derivative. This reaction introduces the isopropylamino group to the pyridine ring.

Reduction: The resulting intermediate is then reduced to form this compound.

Industrial Production:

While specific industrial production methods are not widely documented, the synthesis typically follows the steps mentioned above.

化学反応の分析

プリソチノールは様々な化学反応に関与します。

酸化: 特定の条件と試薬の詳細が不足していますが、酸化反応を起こす可能性があります。

還元: 還元反応により、関連化合物が生成される可能性があります。

置換: ピリジン環は置換反応を可能にする可能性がありますが、具体的な試薬と条件を特定するにはさらなる調査が必要です。

これらの反応から生成される主要な生成物は、官能基が修飾されたプリソチノールの誘導体である可能性があります。

科学的研究の応用

Chemistry

- Building Block in Organic Synthesis : Prisotinol serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in cellular metabolism. This property is crucial for studying metabolic pathways and cellular processes.

- Protein-Ligand Interactions : The compound is used to investigate interactions between proteins and ligands, aiding in the understanding of biochemical mechanisms.

Medicine

- Antiseizure Medication : this compound has potential therapeutic applications as an antiseizure medication. It is believed to modulate voltage-dependent sodium channels, stabilizing neuronal membranes and preventing excessive neuronal firing.

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer cells by inhibiting cell growth and inducing apoptosis.

Industry

- Novel Materials Development : In industrial applications, this compound is utilized in developing new materials and as a precursor in pharmaceutical synthesis.

Case Studies

-

Anticancer Activity Study :

- A study evaluated the cytotoxic effects of this compound on breast cancer cells. Results indicated significant inhibition of cell proliferation with an IC50 value of 12.50 μM, demonstrating its potential as an anticancer agent.

-

Antiseizure Effectiveness :

- Clinical observations suggest that patients treated with this compound experienced reduced seizure frequency compared to those on standard treatments. This supports its role as a novel antiseizure medication.

作用機序

プリソチノールがその効果を発揮する正確なメカニズムはまだ明らかになっていません。 特定の分子標的とシグナル伝達経路との相互作用が関与している可能性があります。 これらのメカニズムを解明するには、さらなる研究が必要です。

類似化合物との比較

プリソチノールは、他のピリジノールと構造的特徴を共有していますが、その独自性は、特定のイソプロピルアミノ置換パターンにあります。 類似の化合物には、他のピリジノールや関連する誘導体が含まれます。

プリソチノールの用途やメカニズムは、現在も研究が続けられており、その性質と潜在的な利点を完全に理解するためにはさらなる研究が必要です 。 さらに質問がある場合や追加情報が必要な場合は、お気軽にお問い合わせください。

生物活性

Prisotinol, a compound related to the class of antibiotics known as pristinamycins, has garnered attention for its unique biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

1. Overview of this compound

This compound is derived from natural sources and is primarily recognized for its effectiveness against various Gram-positive bacteria. Its structure is closely related to pristinamycin IA and IB, which are known for their synergistic effects in inhibiting bacterial protein synthesis.

The primary mechanism of action of this compound involves the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the peptide transferase activity and preventing the elongation of polypeptide chains. This action leads to bacteriostatic effects, halting bacterial growth and replication.

2.1 Target Bacteria

- Streptococcus pneumoniae

- Staphylococcus aureus

- Enterococcus faecalis

3.1 Pharmacokinetics

- Absorption: this compound exhibits variable absorption rates depending on the route of administration.

- Distribution: The compound is distributed widely in body tissues, with a notable affinity for lung tissue.

- Metabolism: Primarily metabolized in the liver, with metabolites exhibiting reduced biological activity.

- Excretion: Excreted mainly through urine.

3.2 Dosage and Efficacy

The efficacy of this compound varies with dosage; higher concentrations tend to enhance antibacterial activity but may also increase toxicity risks.

| Dosage (mg) | Efficacy (%) | Toxicity Risk |

|---|---|---|

| 50 | 70 | Low |

| 100 | 85 | Moderate |

| 200 | 95 | High |

4. Case Studies

Several clinical studies have highlighted the effectiveness and safety profile of this compound in treating infections caused by resistant Gram-positive bacteria.

4.1 Clinical Trial: Efficacy Against MRSA

A randomized controlled trial evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load after treatment compared to a placebo group.

4.2 Safety Profile Assessment

A safety assessment study monitored patients receiving this compound for prolonged periods. Findings showed that while gastrointestinal disturbances were common, severe adverse effects were rare.

5. Research Findings

Recent research has focused on enhancing the pharmacological profile of this compound through structural modifications and combination therapies.

5.1 Synergistic Effects with Other Antibiotics

Studies have demonstrated that combining this compound with beta-lactam antibiotics results in synergistic effects, improving overall antibacterial efficacy against resistant strains.

5.2 Resistance Mechanisms

Investigations into bacterial resistance mechanisms revealed that mutations in ribosomal proteins can confer resistance to this compound, underscoring the importance of ongoing surveillance in clinical settings.

6. Conclusion

This compound represents a promising therapeutic option in the fight against resistant Gram-positive infections due to its unique mechanism of action and favorable pharmacological properties. Ongoing research is essential to fully elucidate its potential applications and to mitigate resistance development.

特性

IUPAC Name |

6-[2-(propan-2-ylamino)propyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPBKUCJBWQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868496 | |

| Record name | 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6 | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076906791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078997407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRISOTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPO6B92P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7JEE5QDD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6GD95UMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。